cis-3-Hexenyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Occurrence and Production:

- cis-3-Hexenyl acetate is a naturally occurring flavor and fragrance compound found in various plants, including honeysuckle (Lonicera japonica) and Japanese knotweed (Bistorta manshuriensis) [].

- It can also be produced synthetically through the esterification of (Z)-hex-3-en-1-ol with acetic acid [].

Applications in Flavor and Fragrance Research:

- cis-3-Hexenyl acetate is widely used in scientific research to study flavor and fragrance perception due to its unique scent profile. It is characterized by a green, fruity aroma with notes of apple, pear, melon, and banana [, , ].

- Researchers use cis-3-hexenyl acetate to:

- Evaluate the activity of odorant receptors: By studying how different olfactory receptors respond to cis-3-hexenyl acetate, researchers can gain insights into the mechanisms of odor detection and discrimination [].

- Develop novel flavor and fragrance ingredients: The characteristic aroma of cis-3-hexenyl acetate makes it a valuable tool for creating new flavor and fragrance compositions with desired sensory profiles [].

Other Potential Research Applications:

- Some studies have explored the potential antimicrobial and antifungal properties of cis-3-hexenyl acetate, but further research is needed to confirm these effects and understand the underlying mechanisms [].

- The role of cis-3-hexenyl acetate in plant physiology and ecological interactions is also an area of ongoing research [].

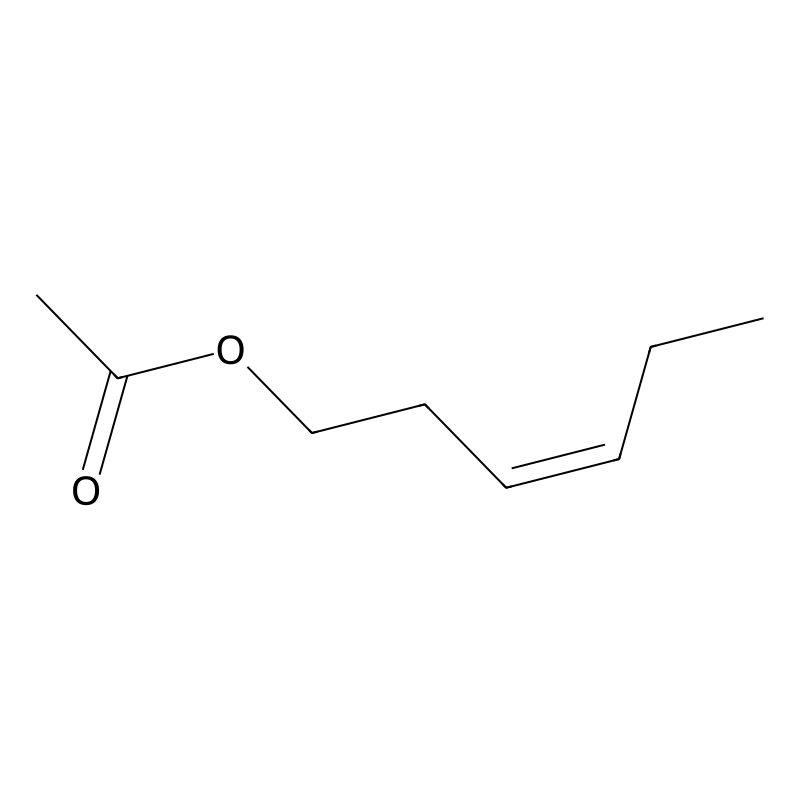

Cis-3-Hexenyl acetate is an organic compound classified as an ester, specifically derived from the reaction of cis-3-hexen-1-ol and acetic acid. It is characterized by its pleasant, green, and fruity odor, which is often associated with freshly cut grass. This compound has garnered attention in both the fragrance industry and in studies related to plant volatiles, particularly as a significant component of green leaf volatiles emitted by plants during stress or damage.

The molecular formula of cis-3-hexenyl acetate is C₈H₁₄O₂, and its structure features a double bond between the second and third carbon atoms in the chain, contributing to its reactivity and volatility. Its boiling point is approximately 125°C, making it suitable for various applications in flavoring and fragrance formulations.

The primary function of cis-3-hexenyl acetate in plants is likely related to its contribution to flavor and aroma. The specific mechanism by which it interacts with olfactory receptors to produce a green, leafy scent is not well documented in scientific research.

Additionally, transesterification reactions can convert cis-3-hexenyl acetate into other esters or alcohols under specific catalytic conditions. For instance, using potassium hydroxide on alumina as a catalyst can facilitate such transformations effectively .

Cis-3-Hexenyl acetate exhibits various biological activities, primarily related to its role as a volatile organic compound emitted by plants. It acts as an attractant for certain insects and may play a role in plant defense mechanisms. The compound has been studied for its potential antimicrobial properties and its effects on human health when inhaled or ingested in small quantities.

Furthermore, it has been noted for its potential impact on atmospheric chemistry by contributing to the formation of secondary organic aerosols when oxidized in the atmosphere . These aerosols can influence climate patterns and air quality.

The synthesis of cis-3-hexenyl acetate can be achieved through several methods:

- Esterification: The direct reaction of cis-3-hexen-1-ol with acetic acid in the presence of an acid catalyst (e.g., sulfuric acid) can yield cis-3-hexenyl acetate.

- Transesterification: This method involves reacting cis-3-hexenol with an acetic ester (like ethyl acetate) using a base catalyst such as potassium hydroxide supported on alumina .

- Acetal Exchange: Involving cis-3-hexenal derivatives, this method utilizes acid catalysts to facilitate the exchange reaction leading to the formation of cis-3-hexenyl acetate .

These methods vary in efficiency and yield based on reaction conditions such as temperature, pressure, and catalyst used.

Cis-3-Hexenyl acetate finds applications across various industries:

- Flavoring and Fragrance: Widely used in food flavoring agents and perfumery due to its appealing scent.

- Agricultural Science: Employed in studies related to plant signaling and insect attraction.

- Atmospheric Chemistry: Investigated for its role in atmospheric reactions that contribute to secondary organic aerosol formation.

Its unique scent profile makes it valuable in creating natural fragrances that mimic fresh plant materials.

Research on the interactions of cis-3-hexenyl acetate with other atmospheric constituents has highlighted its role in ozonolysis processes that lead to secondary organic aerosol formation. Studies have shown that environmental factors such as humidity and the presence of acidic particles significantly influence these interactions . The kinetics of these reactions indicate that while cis-3-hexenyl acetate reacts relatively quickly with ozone compared to other similar compounds, the exact pathways can vary based on environmental conditions.

Cis-3-Hexenyl acetate shares structural similarities with several other compounds within the family of hexenyl esters. Here are some comparable compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Cis-2-Hexenyl Acetate | C₈H₁₄O₂ | Similar fruity aroma but different double bond position |

| Trans-2-Hexenyl Acetate | C₈H₁₄O₂ | Exhibits different reactivity patterns due to trans configuration |

| Cis-3-Hexenal | C₇H₁₄O | Aldehyde form; more reactive due to carbonyl group |

| Cis-3-Hexenol | C₇H₁₄O | Alcohol form; serves as a precursor for ester synthesis |

Cis-3-Hexenyl acetate's unique characteristics stem from its specific double bond configuration and functional group placement, making it distinct from these similar compounds while sharing some reactivity trends.

Physical Description

colourless to pale yellow liquid with a powerful green note

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 1870 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 1859 of 1870 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

1708-82-3

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

3-Hexen-1-ol, 1-acetate: ACTIVE

3-Hexen-1-ol, 1-acetate, (3Z)-: ACTIVE